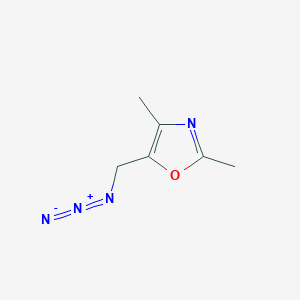
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a sulfonamide group, and a trimethylbenzene group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the sulfonamide and trimethylbenzene groups would likely influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .Mécanisme D'action
HET0016 is a selective inhibitor of the enzyme N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide, which is involved in the synthesis of the eicosanoid 20-hydroxyeicosatetraenoic acid (this compound). This compound is a potent vasoconstrictor and pro-inflammatory mediator that plays a role in the pathogenesis of various diseases. HET0016 inhibits the synthesis of this compound by binding to the active site of the enzyme and preventing its activity. This leads to a reduction in vasoconstriction, inflammation, and oxidative stress, which are hallmarks of various diseases.
Biochemical and physiological effects:
HET0016 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation in animal models of hypertension. HET0016 has also been shown to reduce pulmonary hypertension, improve cardiac function, and reduce fibrosis in animal models of pulmonary hypertension. Furthermore, HET0016 has been shown to reduce renal injury, improve renal function, and reduce fibrosis in animal models of renal injury. These effects are thought to be mediated by the inhibition of this compound synthesis and the subsequent reduction in vasoconstriction, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages and limitations for lab experiments. One of the advantages is its selectivity for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide synthesis, which allows for the specific targeting of this pathway. HET0016 is also stable and can be easily synthesized in large quantities, which makes it suitable for preclinical studies. However, one of the limitations of HET0016 is its poor solubility in water, which can make it difficult to administer in vivo. HET0016 also has a short half-life in vivo, which can limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the study of HET0016. One direction is the development of more potent and selective inhibitors of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide synthesis. Another direction is the investigation of the role of this compound in other diseases, such as cancer and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for HET0016 could improve its efficacy and reduce its limitations. Overall, the study of HET0016 and its potential therapeutic applications is an exciting area of research with promising future directions.
Méthodes De Synthèse
The synthesis of HET0016 involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-amino-1-propanol in the presence of triethylamine. The resulting intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of acetic acid to yield HET0016. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. HET0016 has been studied in animal models of hypertension, pulmonary hypertension, renal injury, and ischemic stroke, among others. It has been shown to improve outcomes in these disease models by reducing inflammation, oxidative stress, and fibrosis.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-11-8-13(3)14(9-12(11)2)22(19,20)17-10-16(4,18)15-6-5-7-21-15/h5-9,17-18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWKYOISFRZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2660103.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2660111.png)


![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)




![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)